molecular formula C20H20N2O3 B5675154 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

Cat. No. B5675154
M. Wt: 336.4 g/mol
InChI Key: VLBQWFZKQNEMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine" and related compounds involves complex organic reactions, often resulting in unexpected products. For instance, Miranda et al. (2006) described the synthesis of novel 3,4,5-trimethoxyphenyl derivatives from a specific ethene compound, highlighting the intricate nature of synthesizing such molecules (Miranda et al., 2006).

Molecular Structure Analysis

The molecular structures of these compounds are determined using techniques like single-crystal X-ray diffraction. This method provides detailed information about the crystalline structures, showing how molecules are arranged in space, which is crucial for understanding their chemical behavior and interactions (Miranda et al., 2006).

Chemical Reactions and Properties

Perimidines, including the specified compound, exhibit interesting chemical reactions due to their unique structures. They are involved in various reactions, showing selectivity and reactivity that are valuable in synthetic chemistry. For example, the synthesis and characterization of 2-Aryl-2,3-dihydro-1H-perimidine derivatives by Salih and Azeez (2014) illustrate the compounds' reactivity and potential for producing biologically active molecules (Salih & Azeez, 2014).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are essential for understanding how these compounds interact with their environment. These properties are often determined through empirical studies and are critical for the compounds' application in further chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties of "2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine" include its reactivity with various chemical agents, stability under different conditions, and potential as a precursor for more complex chemical syntheses. Studies like those by Belmonte et al. (2010) on the synthesis of substituted mono-, di-, tri-, and tetra-2-aryl-2,3-dihydro-1H-perimidines highlight the versatility and chemical diversity achievable with this compound (Belmonte et al., 2010).

properties

IUPAC Name

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-23-13-10-16(24-2)19(17(11-13)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)18(12)14/h4-11,20-22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBQWFZKQNEMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325468
Record name 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

CAS RN

315230-91-2
Record name 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.